molecular formula C25H24N4O2 B11278124 6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11278124
M. Wt: 412.5 g/mol
InChI Key: OABMGXTUMYCMPJ-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the cyclopropyl, methoxy, and methyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their reactivity and stability.

    Methoxy-substituted compounds: The presence of a methoxy group can affect the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-15-9-12-22(31-3)21(13-15)27-25(30)19-14-20(17-10-11-17)26-24-23(19)16(2)28-29(24)18-7-5-4-6-8-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,27,30)

InChI Key

OABMGXTUMYCMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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